trans-1-Bromo-2-chlorocyclohexane
Description
Molecular Structure and Identification trans-1-Bromo-2-chlorocyclohexane (C₆H₁₀BrCl) is a dihalogenated cyclohexane derivative with bromine and chlorine substituents at the 1- and 2-positions, respectively, in a trans configuration. Its stereochemistry is confirmed by the SMILES notation C1CC[C@@H]([C@H](C1)Cl)Br, where the @@ and @ symbols denote the absolute configuration of the chiral centers . The compound has an average molecular mass of 197.50 g/mol and a monoisotopic mass of 195.96544 g/mol . Key identifiers include the MDL number MFCD00234236 and CAS RN 33645-99-7 .
Synthesis
The compound is synthesized via anti-addition during the reaction of cyclohexene with bromine (Br₂) in saturated aqueous sodium chloride. This generates a bromonium ion intermediate, which undergoes nucleophilic attack by chloride (Cl⁻) to yield the trans dihalide .
For example, syn-elimination reactions with complex bases (e.g., NaNH₂-NaOR) favor dehydrochlorination over dehydrobromination (54–65% yield), highlighting the influence of leaving-group ability and steric factors . Applications include its use in EXAFS spectroscopy studies to probe conformational dynamics in inclusion compounds .
Properties
IUPAC Name |
(1S,2S)-1-bromo-2-chlorocyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrCl/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIQHWAQFBGYLI-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers
a. trans-1-Bromo-4-chlorocyclohexane (C₆H₁₀BrCl)
- Structure : Bromine and chlorine are positioned at the 1- and 4-positions, respectively, in a trans configuration.
- Symmetry : The 1,4-trans substitution creates a plane of symmetry, rendering the compound achiral , unlike the chiral 1,2-trans isomer .
- Reactivity : The lack of adjacent substituents prevents syn-elimination pathways observed in the 1,2-isomer.
b. 1-Bromo-3-chlorocyclohexane (C₆H₁₀BrCl)
Table 1: Structural Comparison of trans-1-Bromo-2-chlorocyclohexane and Positional Isomers
*Chirality depends on substituent orientations.
Stereoisomers: Cis vs. Trans
cis-1-Bromo-2-chlorocyclohexane
- Reactivity : Unlike the trans isomer, cis-1-bromo-2-chloro may favor alternative elimination pathways due to differing spatial arrangements of leaving groups.
Comparison with Other Dihalides
a. trans-1,4-Dichlorocyclohexane (C₆H₁₀Cl₂)
b. trans-1-Bromo-2-methylcyclohexane (C₇H₁₃Br)
Reactivity in Elimination Reactions
Table 2: Syn-Elimination Outcomes in this compound vs. Analogues
Q & A
Basic Question: What is the stereochemical mechanism for synthesizing trans-1-bromo-2-chlorocyclohexane?
Answer:
The synthesis involves bromonium ion formation during alkene bromination. Cyclohexene reacts with Br₂ to form a bromonium ion intermediate. In saturated aqueous NaCl, nucleophilic attack occurs by Cl⁻ (from NaCl) and water. Anti-addition of Br and Cl results in the trans diastereomer due to steric hindrance and orbital orientation .
Key Steps:
- Bromonium ion intermediate formation.
- Anti-attack by Cl⁻ (for dihalide) or water (for bromohydrin).
- Stereochemical control via solvent polarity and nucleophile concentration.
Basic Question: How do I distinguish this compound from its cis isomer?
Answer:
Use NMR spectroscopy :
- ¹H NMR : Axial-equatorial coupling in trans isomers shows distinct splitting patterns due to vicinal coupling constants (J ~2–4 Hz for axial-equatorial vs. ~8–10 Hz for axial-axial in cis) .
- ¹³C NMR : Chemical shifts for Br/Cl-bearing carbons differ due to steric and electronic effects.
Advanced Question: How can reaction conditions be optimized to maximize trans isomer yield?
Answer:
Optimize variables:
- Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize bromonium ions, favoring Cl⁻ attack over water.
- Nucleophile concentration : Higher [Cl⁻] reduces bromohydrin byproducts .
- Temperature : Lower temperatures slow ring-flipping, preserving stereochemical integrity.
Table 1 : Example Optimization Parameters
| Variable | Effect on trans Yield | Reference |
|---|---|---|
| [Cl⁻] = 2.0 M | ↑ Yield (85%) | |
| Solvent = DCM | ↑ Diastereoselectivity |
Advanced Question: What computational methods validate the stereochemical outcomes of this reaction?
Answer:
Density Functional Theory (DFT) simulations model bromonium ion intermediates and transition states:
- Calculate energy barriers for Cl⁻ vs. H₂O attack.
- Predict stereochemical outcomes via orbital overlap analysis.
Key Findings : - trans isomer is energetically favored by 3–5 kcal/mol due to reduced steric clash .
Advanced Question: How do isotopic labeling studies clarify the reaction mechanism?
Answer:
Use ¹⁸O-labeled H₂O or ³⁶Cl⁻ to track nucleophilic pathways:
- Mass spectrometry identifies labeled products (e.g., bromohydrin vs. dihalide).
- Kinetic isotope effects (KIE) confirm rate-determining steps (e.g., bromonium ion formation vs. nucleophilic attack) .
Basic Question: What safety precautions are required for handling this compound?
Answer:
Follow GHS guidelines:
- Hazard Class : H226 (flammable liquid).
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Question: How does steric hindrance influence the reactivity of this compound in SN2 reactions?
Answer:
The trans configuration creates axial-equatorial positioning of Br/Cl, reducing backside attack feasibility in SN2:
- Kinetic Studies : Lower reaction rates compared to less hindered analogs (e.g., 1-bromobutane).
- Steric Maps : Molecular dynamics simulations show hindered approach of nucleophiles .
Basic Question: What spectroscopic techniques confirm the absence of cis isomer contamination?
Answer:
- IR Spectroscopy : C-Br and C-Cl stretching frequencies shift slightly between cis and trans (e.g., C-Br: ~560 cm⁻¹ for trans vs. ~550 cm⁻¹ for cis) .
- Chromatography : HPLC with chiral columns resolves enantiomers (if present) .
Advanced Question: How do solvent effects alter the diastereomeric ratio in synthesis?
Answer:
Solvent polarity and proticity modulate nucleophilicity and transition state stabilization:
- Polar Protic (H₂O) : Favors bromohydrin (H₂O attack).
- Polar Aprotic (DCM) : Favors dihalide (Cl⁻ attack).
Table 2 : Solvent Impact on Product Distribution
| Solvent | Diastereomer Ratio (trans:cis) | Reference |
|---|---|---|
| H₂O/NaCl | 70:30 | |
| DCM/NaCl | 90:10 |
Advanced Question: What strategies resolve contradictions in reported reaction yields?
Answer:
Address variability via:
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